"2-[2-(Ethylsulfanyl)phenyl]acetic acid" chemical properties
"2-[2-(Ethylsulfanyl)phenyl]acetic acid" chemical properties
An In-depth Technical Guide to 2-[2-(Ethylsulfanyl)phenyl]acetic acid
Authored by: A Senior Application Scientist
Abstract
2-[2-(Ethylsulfanyl)phenyl]acetic acid is a multifaceted organic compound characterized by a phenylacetic acid core functionalized with an ethylsulfanyl group at the ortho position. This strategic substitution imparts a unique combination of lipophilicity and potential for specific biological interactions, making it a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its chemical properties, including predicted physicochemical parameters and spectroscopic characteristics. Furthermore, a detailed, field-proven synthetic protocol is presented, grounded in established palladium-catalyzed cross-coupling reactions. The narrative explores the compound's potential as a scaffold in drug discovery, particularly in the development of novel anti-inflammatory and antimicrobial agents, by drawing parallels with structurally related molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of 2-[2-(Ethylsulfanyl)phenyl]acetic acid in their research and development endeavors.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-[2-(Ethylsulfanyl)phenyl]acetic acid, with the chemical formula C₁₀H₁₂O₂S, consists of a phenyl ring substituted with an acetic acid moiety and an ethylsulfanyl (-S-CH₂CH₃) group at adjacent positions. This ortho-substitution pattern is critical to its conformational flexibility and interaction with biological targets.
Structural Diagram
Caption: 2D structure of 2-[2-(Ethylsulfanyl)phenyl]acetic acid.
Physicochemical Data
Quantitative data for 2-[2-(Ethylsulfanyl)phenyl]acetic acid is not extensively reported in the literature. However, computational predictions provide valuable insights into its properties. The table below includes predicted values for the target molecule and experimentally-derived or predicted values for the closely related isomer, 2-(3-(Ethylsulfanyl)phenyl)acetic acid, for comparative purposes.[1][2]
| Property | Value (Predicted for 2-isomer) | Value (for 3-isomer) | Reference |
| Molecular Formula | C₁₀H₁₂O₂S | C₁₀H₁₂O₂S | [1][2] |
| Molecular Weight | 196.27 g/mol | 196.27 g/mol | [1] |
| Monoisotopic Mass | 196.0558 Da | 196.05580079 Da | [1][2] |
| XLogP3 | 2.3 | 2.6 | [1][2] |
| Hydrogen Bond Donor Count | 1 | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [1] |
| Rotatable Bond Count | 4 | 4 | [1] |
| Topological Polar Surface Area | 62.6 Ų | 62.6 Ų | [1] |
| Predicted Collision Cross Section ([M-H]⁻) | 143.2 Ų | Not Available | [2] |
The XLogP value suggests moderate lipophilicity, a key parameter influencing membrane permeability and oral bioavailability in drug candidates. The topological polar surface area (TPSA) is within the range typically associated with good cell permeability.
Spectroscopic Profile
Detailed experimental spectra for 2-[2-(Ethylsulfanyl)phenyl]acetic acid are not widely available. The following represents an expert interpretation of the expected spectroscopic data based on its structure and data from analogous compounds.[3][4]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, and the ethyl group protons. The aromatic protons would likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The methylene protons adjacent to the carboxyl group would present as a singlet around δ 3.6 ppm. The ethyl group would exhibit a quartet around δ 2.9 ppm (for the -S-CH₂-) and a triplet around δ 1.3 ppm (for the -CH₃).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display a signal for the carboxylic acid carbon around δ 177-178 ppm. Aromatic carbons would resonate in the δ 125-140 ppm region. The methylene carbon of the acetic acid moiety would be expected around δ 41 ppm, while the carbons of the ethyl group would appear at approximately δ 26 ppm (-S-CH₂) and δ 15 ppm (-CH₃).
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A sharp C=O stretching vibration would be prominent around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 196. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ethyl group.
Synthesis and Reactivity
While a specific, optimized synthesis for 2-[2-(Ethylsulfanyl)phenyl]acetic acid is not extensively documented, a robust and logical synthetic strategy can be devised based on modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.[5][6]
Proposed Synthetic Workflow: Suzuki Cross-Coupling
A highly effective approach involves the Suzuki cross-coupling of an appropriately substituted aryl boronic acid with a haloacetic acid ester, followed by hydrolysis. This method offers high yields and functional group tolerance.
Caption: Synthetic workflow via Miyaura borylation and Suzuki coupling.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Ethylsulfanyl)phenylboronic acid pinacol ester
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To a solution of 2-bromo-1-(ethylsulfanyl)benzene (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq) and potassium acetate (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Heat the reaction mixture at 80-90 °C under an argon atmosphere for 12-16 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired boronic ester.
Causality: The Miyaura borylation is a reliable method for converting aryl halides to arylboronic esters, which are stable and effective coupling partners in subsequent Suzuki reactions. Pd(dppf)Cl₂ is a common and efficient catalyst for this transformation.
Step 2: Suzuki Coupling to form Ethyl 2-[2-(Ethylsulfanyl)phenyl]acetate
-
In a reaction vessel, combine the 2-(Ethylsulfanyl)phenylboronic acid pinacol ester (1.0 eq), ethyl bromoacetate (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of THF and water.
-
Degas the solution with argon.
-
Add a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and a suitable phosphine ligand like tri(1-naphthyl)phosphine (P(Nap)₃, 0.1 eq).[5]
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction, extract with an organic solvent, and wash the organic phase.
-
Purify the resulting ester by column chromatography.
Causality: The Suzuki coupling provides a powerful C(sp²)-C(sp³) bond formation. The choice of a bulky phosphine ligand can be crucial for achieving good yields in couplings with alkyl halides.[5]
Step 3: Hydrolysis to 2-[2-(Ethylsulfanyl)phenyl]acetic acid
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with cold 1M HCl until a precipitate forms (pH ~2).
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.
Causality: Basic hydrolysis (saponification) is a standard and high-yielding method for converting esters to carboxylic acids.
Potential Applications and Biological Significance
Phenylacetic acid and its derivatives are known to exhibit a wide range of biological activities.[7][8] The introduction of an ethylsulfanyl group can modulate these activities and introduce new pharmacological properties.
Anti-inflammatory Activity
Many phenylacetic acid analogues, such as diclofenac, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[8] These enzymes are crucial for the synthesis of prostaglandins, which are mediators of inflammation. The structural similarity of 2-[2-(Ethylsulfanyl)phenyl]acetic acid to known anti-inflammatory agents suggests its potential as a COX inhibitor. The ethylsulfanyl group may enhance binding to the active site of COX enzymes, potentially leading to improved potency or selectivity.
Antimicrobial Properties
Thioether-containing compounds have demonstrated significant antimicrobial activity.[9][10][11] The sulfur atom can interact with bacterial enzymes and proteins, disrupting their function. (Phenylthio)acetic acid itself has shown antibacterial properties.[11] It is plausible that 2-[2-(Ethylsulfanyl)phenyl]acetic acid could exhibit activity against various pathogenic bacteria and fungi. The mechanism may involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Intermediate in Organic Synthesis
This compound serves as a valuable building block for the synthesis of more complex molecules.[12] The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, enabling its incorporation into larger molecular scaffolds for the development of new pharmaceuticals and materials.
Safety and Handling
Based on the GHS classification for the isomeric 2-(3-(Ethylsulfanyl)phenyl)acetic acid, 2-[2-(Ethylsulfanyl)phenyl]acetic acid should be handled with care.[1]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14]
-
Avoid inhalation of dust and contact with skin and eyes.[13]
-
In case of contact, rinse the affected area with plenty of water.[13]
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
2-[2-(Ethylsulfanyl)phenyl]acetic acid is a compound with significant untapped potential. While experimental data remains limited, its structural features and the established biological activities of related compounds strongly suggest its promise as a scaffold in drug discovery, particularly in the fields of anti-inflammatory and antimicrobial research. The synthetic pathway outlined in this guide provides a reliable and scalable method for its preparation, paving the way for further investigation into its chemical and biological properties. As a versatile chemical intermediate, it also offers broad opportunities for the synthesis of novel and complex molecular architectures.
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